molecular formula C15H15N5O B8300353 2-(1-Benzyl-1H-tetrazol-5-yl)-3-methoxyphenylamine

2-(1-Benzyl-1H-tetrazol-5-yl)-3-methoxyphenylamine

Cat. No. B8300353
M. Wt: 281.31 g/mol
InChI Key: CSPVHMJIZMTINI-UHFFFAOYSA-N
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Patent
US09321740B2

Procedure details

1-Benzyl-5-(2-methoxy-6-nitrophenyl)-1H-tetrazole (Intermediate 14, 0.14 g) was dissolved in ethanol (5 mL) under a nitrogen atmosphere. Platinum on carbon (10%, 0.01 g) was added and the nitrogen atmosphere was replaced by hydrogen. The mixture was stirred for 18 hours and then filtered through celite. The filtrate was evaporated to dryness to give the title compound as a brown gum (0.12 g).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([C:13]2[C:18]([N+:19]([O-])=O)=[CH:17][CH:16]=[CH:15][C:14]=2[O:22][CH3:23])=[N:11][N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>C(O)C.[Pt]>[CH2:1]([N:8]1[C:12]([C:13]2[C:14]([O:22][CH3:23])=[CH:15][CH:16]=[CH:17][C:18]=2[NH2:19])=[N:11][N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1[N+](=O)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1[N+](=O)[O-])OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.01 g
Type
catalyst
Smiles
[Pt]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NN=C1C1=C(C=CC=C1OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.